Ethyl 3-(1H-imidazol-2-YL)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

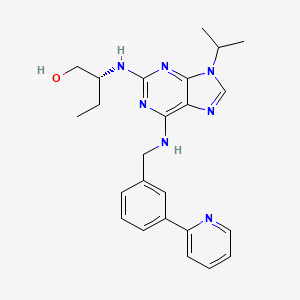

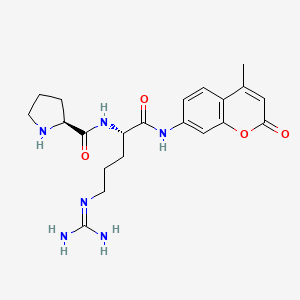

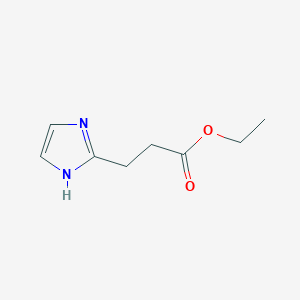

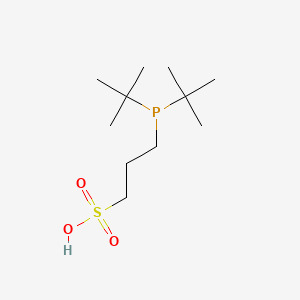

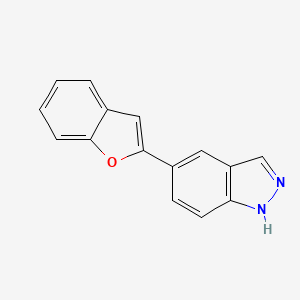

Ethyl 3-(1H-imidazol-2-YL)propanoate is a chemical compound with the molecular formula C8H12N2O2 . It is also known as Ethyl-3-(1H-imidazol-1-yl)propanoat .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(1H-imidazol-2-YL)propanoate consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

Ethyl 3-(1H-imidazol-2-YL)propanoate is a solid at room temperature . It has a molecular weight of 168.2 g/mol .Scientific Research Applications

Ethyl 3-(1H-imidazol-2-YL)propanoate: A Comprehensive Analysis

Medicinal Chemistry: Ethyl 3-(1H-imidazol-2-YL)propanoate is a compound that has shown potential in medicinal chemistry due to its imidazole ring, which is a core structure in many pharmaceuticals. Imidazole derivatives are known for their therapeutic potential, including antimicrobial, antifungal, and anticancer activities .

Organic Synthesis: In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents allows for the construction of diverse chemical structures, which can be applied in drug development and other areas of chemical research .

Material Science: Imidazole derivatives like Ethyl 3-(1H-imidazol-2-YL)propanoate can also play a role in material science. They can be used to create polymers with specific properties or as part of catalysts that facilitate certain chemical reactions .

Biochemistry Research: In biochemistry, the compound’s biological properties make it useful for studying enzyme reactions and metabolic pathways. It can serve as an analog or inhibitor for various biochemical processes.

Analytical Chemistry: This compound can be used as a standard or reagent in analytical chemistry to help identify or quantify other substances through techniques like chromatography or spectroscopy .

Agricultural Chemistry: Imidazole compounds have applications in agriculture as well, such as in the synthesis of pesticides or herbicides that target specific pests or weeds without harming crops .

Safety and Hazards

properties

IUPAC Name |

ethyl 3-(1H-imidazol-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIXNQRMDCPWIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1H-imidazol-2-YL)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)